14-Bromo-1-tetradecene
Description
Historical Context and Significance of ω-Bromoalkenes as Bifunctional Synthons in Chemical Science
The conceptual foundation for using molecules like 14-Bromo-1-tetradecene dates back to the 19th century, a period that revolutionized the understanding of chemical structures and reactivity. Following Friedrich Wöhler's landmark synthesis of urea (B33335) from inorganic precursors in 1828, the "vital force" theory—which held that organic compounds could only be made by living organisms—was debunked. lumenlearning.comsiue.edu This opened the door to the laboratory synthesis of countless organic molecules. Subsequent developments, such as the valence theory of Kekulé and Couper, provided the framework for understanding how carbon atoms could form long chains and rings, the very backbone of compounds like this compound. siue.edu
Within this new paradigm, chemists began to appreciate the synthetic potential of molecules containing more than one reactive functional group. ω-Haloalkenes, the class of compounds to which this compound belongs, were identified as particularly useful bifunctional building blocks. The strategic placement of a reactive halogen (like bromine) at one end of an alkyl chain and a carbon-carbon double bond at the other allows for selective, stepwise reactions. The primary alkyl bromide can readily participate in nucleophilic substitution reactions (SN2), while the terminal alkene is amenable to a host of addition reactions. This orthogonality has made ω-bromoalkenes indispensable in the construction of complex linear structures, macrocycles, and functionalized polymers. acs.org The use of bromo-organic compounds, in general, has become a cornerstone of organic synthesis, with applications ranging from simple bromination to complex cyclization and rearrangement reactions. sci-hub.se
Structural Features and Unique Reactivity Profile of this compound
The synthetic utility of this compound stems directly from its molecular structure: a fourteen-carbon chain with a terminal double bond (C1=C2) and a bromine atom at the opposite end (C14). cymitquimica.com This arrangement of functional groups makes it an α,ω-bifunctional molecule, a class of compounds highly valued for producing specialty materials like biopolymers and biolubricants. uantwerpen.be
The two reactive sites exhibit distinct chemical behaviors:
The Terminal Alkene: The double bond at the C-1 position is susceptible to a wide array of electrophilic addition and radical reactions. It can be targeted for oxidation, as seen in studies on the parent 1-tetradecene (B72687), which reacts with reagents like permanganate. researchgate.net It also readily undergoes hydroboration, polymerization, and cycloaddition reactions, allowing for functionalization or incorporation into larger polymer chains. acs.org
The Primary Alkyl Bromide: The bromine atom at the C-14 position is an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of various nucleophiles (e.g., azides, cyanides, alkoxides, amines), effectively replacing the bromine with a new functional group. This reactivity is fundamental to its role as an alkylating agent.
The long methylene (B1212753) spacer (-(CH₂)₁₁-) separating the two functional groups ensures that they can often react independently of one another, a crucial feature for controlled, multi-step syntheses. This bifunctionality is leveraged in creating molecules with tailored properties, such as surfactants, where one end is hydrophilic (derived from the bromo-terminus) and the other is hydrophobic. lookchem.comcymitquimica.com
Below is a table summarizing the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 74646-31-4 | lookchem.comguidechem.com |
| Molecular Formula | C₁₄H₂₇Br | lookchem.comguidechem.com |
| Molecular Weight | 275.27 g/mol | guidechem.com |
| Boiling Point | ~295.69 °C (estimate) | lookchem.comguidechem.com |
| Density | ~1.052 g/mL (estimate) | lookchem.comguidechem.com |
| Refractive Index | ~1.4284 (estimate) | lookchem.comguidechem.com |
| Solubility | Soluble in organic solvents; limited solubility in water. | cymitquimica.com |
Overview of Advanced Research Trajectories and Academic Relevance of this compound
The unique properties of this compound continue to place it at the forefront of various research endeavors, particularly in materials science and analytical chemistry.
In Polymer Chemistry: A significant area of research involves the use of ω-bromoalkenes as comonomers in polymerization reactions. For instance, metallocene-catalyzed copolymerization of olefins like ethylene (B1197577) with ω-bromoalkenes yields polyethylene (B3416737) chains with pendant bromoalkyl groups. These bromine-functionalized polymers can then be subjected to post-polymerization modification, allowing for the introduction of a wide range of functionalities along the polymer backbone. This technique is a powerful tool for creating advanced materials with tailored properties such as adhesion, dye-compatibility, or biocompatibility.
In the Synthesis of Analytical Standards: Precision in analytical chemistry often relies on the availability of high-purity internal standards. Research has shown the use of this compound as a starting material in the multi-step synthesis of ¹³C-labeled long-chain dicarboxylic acids. lookchem.com These isotopically labeled compounds are crucial for quantitative analysis by mass spectrometry (LC-MS and GC-MS) in complex biological and environmental samples, for example, in studying the microbial degradation of plant polyesters like cutin and suberin. lookchem.com
In Advanced Organic Synthesis: The dual reactivity of this compound makes it a valuable substrate in developing new synthetic methodologies. It is used in cross-coupling reactions and as a precursor for other important synthons. For example, bromoalkenes can be converted into highly sought-after α-bromoketones via oxidative hydrolysis, which are themselves versatile intermediates in the synthesis of heterocycles and natural products. beilstein-journals.orgnih.gov Furthermore, studies on the reaction of 1-tetradecene (the parent alkene) with reagents like ethyl iododifluoroacetate have provided mechanistic insights into single electron transfer processes, contributing to a fundamental understanding of radical reactions. acs.org The presence of 1-tetradecene in certain plants has also sparked interest in its ecological role and the potential biological activities of its derivatives. mdpi.com
The ongoing exploration of this compound and related bifunctional molecules underscores their importance in advancing chemical synthesis, enabling the creation of complex, functional molecules from relatively simple and linear starting materials. uantwerpen.be
Structure
3D Structure
Properties
IUPAC Name |
14-bromotetradec-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2H,1,3-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIUQCOWFQFWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873260 | |
| Record name | 14-Bromo-1-tetradecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74646-31-4 | |
| Record name | 14-Bromo-1-tetradecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 14 Bromo 1 Tetradecene and Its Advanced Derivatives
Established and Classical Synthetic Routes to 14-Bromo-1-tetradecene
Traditional methods for synthesizing this compound often rely on fundamental organic reactions, including electrophilic and radical additions to alkenes.
Bromination Strategies from 1-Tetradecene (B72687) Precursors Utilizing N-Bromosuccinimide (NBS) and Molecular Bromine
N-Bromosuccinimide (NBS) serves as a versatile reagent for the allylic bromination of alkenes. wikipedia.orgscribd.com In the presence of a radical initiator, such as AIBN or benzoyl peroxide, and a nonpolar solvent like carbon tetrachloride, NBS facilitates the substitution of a hydrogen atom at the allylic position of 1-tetradecene. scribd.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. masterorganicchemistry.com The advantage of using NBS is that it provides a low, constant concentration of molecular bromine, which minimizes the competing addition of bromine across the double bond. masterorganicchemistry.com
Alternatively, molecular bromine (Br₂) can be used for the synthesis of brominated alkanes. However, direct bromination of 1-tetradecene with Br₂ typically leads to the formation of 1,2-dibromotetradecane. To achieve the desired this compound, a different precursor, such as a terminal diene, would be necessary, followed by a selective hydrobromination or other functional group manipulations.
The reaction conditions for the bromination of alkenes can be summarized as follows:
| Reagent | Catalyst/Initiator | Solvent | Key Features |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | Allylic bromination, minimizes addition to double bond |
| Molecular Bromine (Br₂) | Light or Heat | Various | Typically leads to vicinal dibromination of alkenes |
Hydrobromination Approaches for Unsaturated Tetradecene Analogues
The addition of hydrogen bromide (HBr) to a terminal alkene like 1-tetradecene can proceed via two different mechanisms, leading to either the Markovnikov or anti-Markovnikov product. chemistrysteps.com
Markovnikov Addition: In the absence of radical initiators, the electrophilic addition of HBr to 1-tetradecene follows Markovnikov's rule, where the bromine atom attaches to the more substituted carbon, yielding 2-bromotetradecane. chemistrysteps.com This proceeds through a more stable secondary carbocation intermediate. chemistrysteps.com
Anti-Markovnikov Addition: To obtain the terminal bromide, 1-bromotetradecane, from 1-tetradecene, the reaction must be carried out under anti-Markovnikov conditions. rsc.orglibretexts.org This is typically achieved by introducing radical initiators like peroxides (the "peroxide effect"). rsc.org The reaction then proceeds via a radical mechanism where the bromine radical adds to the least substituted carbon, forming a more stable secondary carbon radical intermediate. rsc.orglibretexts.org This method is crucial for synthesizing primary alkyl bromides from terminal alkenes. rsc.org A scalable, initiator-free protocol for anti-Markovnikov hydrobromination has also been developed, which can be advantageous for industrial applications. rsc.org
Catalyst-Mediated and Modern Synthetic Approaches to this compound
Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of functionalized alkenes, including this compound, often employing transition metal catalysts.
Cross-Coupling Reactions in the Construction of Functionalized Tetradecene Backbones
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net While not a direct route to this compound from a simple precursor, they are instrumental in building the functionalized tetradecene backbone, which can then be further modified.
One of the earliest and most versatile cross-coupling methods is the Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org For instance, a long-chain Grignard reagent could be coupled with a shorter bromoalkene, or vice-versa, to construct the C14 backbone with a terminal double bond and a bromine atom at the desired position. This method is particularly useful for creating C(sp³)–C(sp³) bonds. rsc.org The choice of catalyst and ligands is crucial for achieving high yields and selectivity. nih.govacs.org
The general scheme for a Kumada-type coupling can be represented as: R-MgX + R'-X' --(Ni or Pd catalyst)--> R-R'
Other cross-coupling reactions like Suzuki, Negishi, and Stille couplings also offer a wide range of possibilities for constructing complex organic molecules and could be adapted for the synthesis of precursors to this compound. wikipedia.org
Olefin Metathesis Strategies Employing Grubbs Catalysts for ω-Bromoalkene Synthesis
Olefin metathesis has emerged as a powerful and highly versatile reaction in organic synthesis, recognized by the 2005 Nobel Prize in Chemistry awarded to Chauvin, Grubbs, and Schrock. libretexts.orgnobelprize.org This reaction allows for the exchange of alkylidene groups between two alkenes, catalyzed by transition metal complexes, most notably Grubbs catalysts. wikipedia.org
For the synthesis of ω-bromoalkenes like this compound, a cross-metathesis reaction can be employed. This would involve reacting a long-chain α,ω-diene with a shorter bromoalkene in the presence of a Grubbs catalyst. A key strategy is ethenolysis, a cross-metathesis reaction with ethylene (B1197577), which can be used to shorten a carbon chain and introduce a terminal double bond. google.com For example, the cross-metathesis of 1-bromo-dodec-11-ene with ethylene could potentially yield this compound, although this specific transformation requires careful optimization.
Grubbs catalysts are known for their high functional group tolerance and stability. wikipedia.orgsigmaaldrich.cn The second-generation Grubbs catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, exhibit even greater activity and are often preferred. sigmaaldrich.cnthieme-connect.de
The general principle of cross-metathesis is: R¹-CH=CH-R² + R³-CH=CH-R⁴ --(Grubbs Catalyst)--> R¹-CH=CH-R³ + R²-CH=CH-R⁴ + ...
Optimization and Efficiency in this compound Production
Optimizing the synthesis of this compound involves several factors, including reaction conditions, catalyst selection, and purification methods.
In classical methods like hydrobromination, achieving high selectivity for the anti-Markovnikov product is key. This can be influenced by the choice and concentration of the radical initiator and the exclusion of factors that promote the polar mechanism. rsc.org Scalable, initiator-free methods offer advantages in terms of cost and purification. rsc.org
For catalyst-mediated reactions, the choice of catalyst and ligands is paramount. In cross-coupling reactions, factors like the lability of ligands and the stability of the catalytic species influence the reaction rate and yield. acs.org In olefin metathesis, the catalyst loading, reaction temperature, and solvent all play a role in the efficiency of the reaction. sigmaaldrich.cn For industrial applications, the reusability of the catalyst is also a significant consideration. rsc.org
Recent advancements focus on developing more robust and active catalysts that can operate under milder conditions and with lower catalyst loadings. sigmaaldrich.com Furthermore, efficient purification techniques are crucial to isolate the desired product with high purity.
The following table summarizes key parameters for optimization in different synthetic approaches:
| Synthetic Approach | Key Optimization Parameters |
| Hydrobromination | Type and concentration of radical initiator, solvent polarity, temperature, exclusion of air. rsc.org |
| Cross-Coupling | Choice of catalyst (Ni or Pd), ligand type, Grignard reagent purity, reaction temperature. organic-chemistry.orgnih.gov |
| Olefin Metathesis | Catalyst generation (1st, 2nd, 3rd), catalyst loading, reaction temperature, solvent, ethylene pressure (for ethenolysis). wikipedia.orgsigmaaldrich.cn |
Improvements in Chemo- and Regioselectivity
Chemo- and regioselectivity are critical in the synthesis of this compound to ensure the bromine atom is located at the terminus of the fourteen-carbon chain (C-14) and the double bond is at the opposite end (C-1).
A primary strategy for achieving high regioselectivity involves the mono-elimination of a dihaloalkane precursor, such as 1,14-dibromotetradecane. The use of a sterically hindered strong base, like potassium tert-butoxide, in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), facilitates the removal of a single molecule of hydrogen bromide. This process selectively forms the terminal alkene at one end of the molecule while leaving the bromo group at the other end intact. A general procedure for this type of transformation involves reacting the α,ω-dibromoalkane with potassium tert-butoxide under an inert atmosphere and reflux conditions for an extended period. chemicalbook.com This method is effective for producing various ω-bromoalkenes. chemicalbook.com
Another approach involves the Grignard reaction, though controlling side reactions presents a challenge. For instance, coupling a Grignard reagent derived from a long-chain alkyl halide with a vinyl halide can be employed. However, careful selection of catalysts, such as copper(I) salts, is often necessary to direct the reaction toward the desired cross-coupling product and away from undesired homocoupling or elimination pathways. researchgate.net The synthesis of complex polyenic pheromones, which are advanced derivatives, often relies on sequential palladium-catalyzed cross-coupling reactions to build the carbon skeleton with high stereospecificity. diva-portal.org
The development of chemo- and regioselective cycloaddition reactions has also influenced the synthesis of complex functionalized molecules, providing pathways that could be adapted for creating specific derivatives. acs.orgnih.gov For instance, the Heck reaction, which couples vinyl compounds with haloalkenes, has been explored for the synthesis of fluorinated polyene analogs, demonstrating the potential for creating highly specific carbon-carbon bonds under palladium catalysis. psu.edu
Advancements in Process Conditions for Enhanced Yield and Purity
Optimizing process conditions is paramount for maximizing the yield and ensuring the high purity of this compound. This involves careful control over reagents, solvents, temperature, and reaction time, followed by effective purification.
A representative method for synthesizing ω-bromoalkenes from their corresponding dibromoalkane precursors highlights key process conditions. chemicalbook.com The reaction is typically conducted under an inert argon atmosphere to prevent side reactions with atmospheric oxygen or moisture. The use of anhydrous THF as a solvent is crucial, as the presence of water would quench the strong base and inhibit the desired elimination reaction. The portion-wise addition of the base (potassium tert-butoxide) helps to control the reaction rate and temperature. chemicalbook.com Refluxing the mixture ensures the reaction proceeds to completion. chemicalbook.com
Following the reaction, a specific workup and purification protocol is essential for isolating a pure product. The reaction is quenched with water, and the product is extracted into an organic solvent like diethyl ether. chemicalbook.com Washing the combined organic layers with brine removes residual water and inorganic salts. chemicalbook.com Final purification is typically achieved through flash column chromatography over silica (B1680970) gel, which separates the desired this compound from any unreacted starting material or byproducts. chemicalbook.com
Below is a table summarizing typical process conditions for the synthesis of an ω-bromoalkene, which is applicable to this compound.
| Parameter | Condition | Purpose |
| Starting Material | n-Dibromoalkane (e.g., 1,12-dibromododecane) | Precursor with two reactive sites. chemicalbook.com |
| Reagent | Potassium tert-butoxide (t-BuOK) | Strong, sterically hindered base to favor mono-elimination. chemicalbook.com |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent to prevent quenching of the base. chemicalbook.com |
| Atmosphere | Inert (e.g., Argon) | Prevents unwanted side reactions with air or moisture. chemicalbook.com |
| Temperature | Reflux | Provides energy to overcome the activation barrier and drive the reaction to completion. chemicalbook.com |
| Reaction Time | 16 hours | Ensures sufficient time for the reaction to complete. chemicalbook.com |
| Purification | Flash Column Chromatography | Separates the target compound from impurities, enhancing purity. chemicalbook.com |
Reproducibility of Literature-Reported Yields in this compound Derivative Synthesis
The reproducibility of synthetic procedures reported in scientific literature is a cornerstone of chemical research, yet it can be a significant challenge. Yields and purity levels are highly sensitive to the specific conditions, equipment, and purity of reagents used, which can lead to variations between different laboratories.
For example, different synthetic routes to similar alkenes report vastly different yields; the dehydration of a 1,2-diol might achieve an 85% yield, whereas a Grignard reaction for a similar product might only yield around 55% due to challenges in controlling side reactions. This highlights how the choice of synthetic strategy is a primary determinant of the expected outcome.
Furthermore, subtle changes in reaction workup can alter the final product composition. In the synthesis of a polyenic pheromone component, the ratio of (E,E,Z)- to (E,E,E)-isomers was 94:6 after the initial reaction, but this changed to an 82:18 ratio during the deprotection step. diva-portal.org This demonstrates that the reported yield and purity can be highly dependent on every step of the process, making exact reproduction difficult unless the procedure is followed with extreme precision. The successful synthesis of various pheromone components to over 99% isomeric purity often requires multiple, meticulous purification techniques, indicating that high-purity compounds are not always obtained directly from the initial reaction. diva-portal.org
The challenges in achieving high purity and the sensitivity of isomer ratios to process conditions suggest that while literature provides a strong foundation, reproducing the exact reported yields requires careful attention to the detailed experimental protocol.
Reactivity and Mechanistic Investigations of 14 Bromo 1 Tetradecene
Electrophilic Addition Reactions at the Alkene Moiety of 14-Bromo-1-tetradecene
The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. This reactivity is characteristic of alkenes and leads to the formation of addition products where the double bond is converted into single bonds.
Halogenation and Hydrohalogenation Reaction Mechanisms
Halogenation: The addition of halogens, such as bromine (Br₂), to this compound proceeds through an electrophilic addition mechanism. The bromine molecule becomes polarized as it approaches the electron-rich alkene. savemyexams.com The alkene's π electrons attack the partially positive bromine atom, leading to the formation of a cyclic bromonium ion intermediate and a bromide ion. lasalle.edumasterorganicchemistry.com The reaction is completed by the nucleophilic attack of the bromide ion on one of the carbons of the bromonium ion, resulting in the formation of a vicinal dibromide. masterorganicchemistry.com This attack occurs from the side opposite to the bromonium ion, leading to anti-addition. lasalle.edumasterorganicchemistry.com
Hydrohalogenation: The reaction with hydrogen halides, like hydrogen bromide (HBr), also follows an electrophilic addition pathway. The initial step involves the protonation of the alkene by the hydrogen of the HBr, which acts as the electrophile. lasalle.edulibretexts.org This results in the formation of a carbocation intermediate and a bromide ion. savemyexams.com The subsequent attack of the bromide nucleophile on the carbocation yields the final alkyl halide product. libretexts.org According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable carbocation. In the case of this compound, this would result in the formation of a secondary carbocation. However, "anti-Markovnikov" addition can occur under specific conditions, such as in the presence of peroxides, which promotes a radical mechanism.
Pericyclic Reaction Pathways Involving the Terminal Alkene Functionality
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state without the formation of any charged intermediates. oxfordsciencetrove.comutdallas.edu The terminal alkene of this compound can participate in cycloaddition reactions, a class of pericyclic reactions. oxfordsciencetrove.com For instance, in a Diels-Alder reaction, if this compound were to act as a dienophile, it would react with a conjugated diene in a single, concerted step. This would involve the movement of electrons in a cyclic manner to form a new six-membered ring. oxfordsciencetrove.com
Nucleophilic Substitution Reactions at the Bromine Center of this compound
The carbon-bromine bond in this compound is polar, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This allows for nucleophilic substitution reactions to occur at this center.
SN1 and SN2 Pathway Analysis with Diverse Nucleophiles (e.g., Hydroxide (B78521), Amines)
The primary nature of the alkyl bromide in this compound favors the S(_N)2 (bimolecular nucleophilic substitution) pathway. In an S(_N)2 reaction, a nucleophile, such as a hydroxide ion (OH⁻) or an amine (e.g., NH₃), attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This is a one-step process.
The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. Strong, unhindered nucleophiles and polar aprotic solvents favor the S(_N)2 mechanism.
While less likely, the S(_N)1 (unimolecular nucleophilic substitution) pathway involves the formation of a carbocation intermediate in a slow, rate-determining step, followed by a rapid attack by the nucleophile. This pathway is generally favored for tertiary alkyl halides. For this compound, the formation of a primary carbocation is energetically unfavorable, making the S(_N)1 pathway less probable under typical conditions.
| Nucleophile | Reaction Pathway | Product |
| Hydroxide (OH⁻) | Primarily S(_N)2 | 14-hydroxy-1-tetradecene |
| Amine (R-NH₂) | Primarily S(_N)2 | 14-amino-1-tetradecene derivative |
Formation and Reactivity of Organometallic Reagents from this compound
This compound can be used to form organometallic reagents, such as Grignard reagents. mnstate.educhemguide.co.uk These are typically prepared by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent. mnstate.edulibretexts.org The resulting Grignard reagent, 14-(bromomagnesio)-1-tetradecene, effectively reverses the polarity of the carbon atom attached to the metal, making it a potent nucleophile and a strong base. mnstate.edumasterorganicchemistry.com
These Grignard reagents are highly reactive and can participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com For example, they react with carbonyl compounds like aldehydes, ketones, and esters to form alcohols. masterorganicchemistry.com They also react with carbon dioxide to produce carboxylic acids after an acidic workup. chemguide.co.ukmasterorganicchemistry.com Due to their basicity, Grignard reagents will react with any protic solvent, such as water or alcohols. mnstate.edulibretexts.org
| Reagent | Product after Reaction with Grignard and Workup |
| Formaldehyde | 15-hydroxy-1-pentadecene |
| Aldehyde (RCHO) | Secondary alcohol |
| Ketone (R₂CO) | Tertiary alcohol |
| Carbon Dioxide (CO₂) | 1-pentadecene-15-oic acid |
Radical and Metal-Catalyzed Transformations of this compound
Beyond electrophilic and nucleophilic reactions, this compound can undergo transformations involving radical intermediates or catalysis by transition metals.
Radical reactions can be initiated by light or radical initiators. For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov product. Evidence for radical mechanisms in addition reactions involving similar olefins has been confirmed through techniques like EPR analysis. acs.org
Transition metal-catalyzed reactions offer a wide array of synthetic possibilities. rsc.orgnih.gov For example, metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could potentially be employed to form new carbon-carbon bonds at the bromine center. Furthermore, the alkene moiety can participate in metal-catalyzed processes like olefin metathesis. The combination of metal catalysis with other techniques, like visible-light photocatalysis, has opened up new avenues for C-H functionalization and other transformations under mild conditions. beilstein-journals.org
Atom Transfer Radical Addition (ATRA) with the Alkene
Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon bonds, and this compound serves as a key substrate in these reactions. The process involves the addition of a radical to the alkene portion of the molecule. This reaction is typically catalyzed by transition metal complexes, with copper-based catalysts being particularly prevalent in recent years. rsc.org
The general mechanism involves the activation of an alkyl halide by a transition metal complex in a lower oxidation state to form a radical and the metal complex in a higher oxidation state. This radical then adds to the alkene. The resulting radical intermediate abstracts a halogen atom from the oxidized metal complex, regenerating the catalyst and forming the final product.
In the context of this compound, the terminal alkene is the site of radical addition. For instance, in copper-catalyzed ATRA reactions, a copper(I) complex activates an alkyl halide, generating a radical that adds to the C1 or C2 position of the double bond. The resulting radical at the adjacent carbon then abstracts a bromine atom from the copper(II) complex to yield the addition product. The use of reducing agents like ascorbic acid has been shown to be effective in regenerating the active copper(I) catalyst, allowing for high turnover numbers and enabling the reaction to proceed under milder conditions. rsc.org
The regioselectivity of the addition is a crucial aspect. In the case of terminal alkenes like 1-tetradecene (B72687), the addition of the radical typically occurs at the terminal carbon (C1) due to steric and electronic factors, leading to the formation of a more stable secondary radical at C2. This radical then proceeds to complete the reaction.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| This compound | Polyhalogenated compounds | Copper catalyst, Ascorbic acid | Monoadduct |
| This compound | Acrylonitrile | Copper catalyst, Ascorbic acid | Selective monoadduct |
Homolytic Cleavage and Radical Cascade Reactions
The carbon-bromine bond in this compound can undergo homolytic cleavage, particularly under thermal or photochemical conditions, to generate a bromine radical and a tetradecenyl radical. pressbooks.pubyoutube.com This process, where each fragment retains one of the originally bonded electrons, is a key initiation step for various radical reactions. pressbooks.pubyoutube.com The energy required for this bond scission can be supplied by heat or light. pressbooks.pub
Once formed, these radical species can participate in a variety of subsequent reactions, including radical cascade sequences. A radical cascade involves a series of intramolecular and/or intermolecular radical reactions that occur in a single pot, leading to the rapid construction of complex molecular architectures.
For example, a bromine radical generated from an external source could add to the double bond of this compound, initiating a cascade. researchgate.net Alternatively, the initially formed tetradecenyl radical could undergo intramolecular cyclization if a suitable radical acceptor is present within the molecule, or it could participate in intermolecular additions to other unsaturated systems. These cascade reactions are powerful tools in organic synthesis for creating multiple chemical bonds in a controlled manner. chemrxiv.org
Cross-Coupling Reactivity and Ligand Design for this compound
This compound is a valuable substrate for various cross-coupling reactions, which are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a transition metal catalyst, most commonly palladium or nickel, which facilitates the coupling of the alkyl bromide portion of the molecule with a wide range of organometallic or organic partners. whiterose.ac.ukmdpi.com
The general catalytic cycle for a cross-coupling reaction, such as a Suzuki or Heck reaction, involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. whiterose.ac.uk In the case of this compound, the oxidative addition step involves the insertion of the metal catalyst into the carbon-bromine bond.
The design of ligands that coordinate to the metal center is crucial for controlling the reactivity, selectivity, and efficiency of these cross-coupling reactions. sustech.edu.cn Ligands, often phosphines or N-heterocyclic carbenes, can influence the electronic and steric properties of the catalyst, thereby affecting the rates of the individual steps in the catalytic cycle. For instance, bulky electron-rich ligands can promote oxidative addition and reductive elimination. The choice of solvent can also play a significant role in the outcome of cross-coupling reactions. whiterose.ac.uk
| Reaction Type | Catalyst | Ligand Type (Example) | Key Function of Ligand |
| Suzuki Coupling | Palladium | Phosphines (e.g., triphenylphosphine) | Stabilize catalyst, influence reactivity |
| Heck Coupling | Palladium | Phosphines, N-heterocyclic carbenes | Control regioselectivity and efficiency |
| Nickel-catalyzed Coupling | Nickel | Pincer ligands (e.g., POCOP) | Enhance catalytic activity for aryl bromides |
Elimination Reactions Leading to Diene Formation from this compound
This compound can undergo elimination reactions to form dienes. This transformation typically involves the removal of a hydrogen atom from a carbon adjacent to the bromine-bearing carbon and the bromine atom itself, resulting in the formation of a new double bond. This process is often promoted by a base.
The most likely product of such an elimination would be 1,13-tetradecadiene, resulting from the removal of a proton from the C13 position. This would create a conjugated diene system if the existing double bond at C1 were to migrate. However, the more direct product is the non-conjugated diene. The reaction conditions, particularly the choice of base and solvent, can influence the regioselectivity of the elimination (i.e., which proton is removed) and the stereochemistry of the resulting double bond.
Under certain conditions, an E1 elimination mechanism may occur, which proceeds through a carbocation intermediate. libretexts.org This typically happens with secondary or tertiary alkyl halides and in the presence of a weak base. For a primary bromide like this compound, an E2 mechanism, which is a concerted process where the proton is removed and the bromide leaves simultaneously, is more common, especially with a strong base.
Cyclization Reactions and Macrocyclization Precursors Derived from this compound
The bifunctional nature of this compound, possessing both an alkene and an alkyl bromide, makes it a suitable precursor for cyclization reactions, particularly for the synthesis of macrocycles. mdpi.com Macrocycles are large ring structures that are of significant interest in various fields, including medicinal chemistry and materials science. nih.gov
Intramolecular reactions can be designed to connect the two reactive ends of the molecule. For example, an intramolecular Heck reaction could be envisioned, where the palladium catalyst inserts into the C-Br bond, and the resulting organopalladium species undergoes an intramolecular migratory insertion with the terminal alkene to form a large ring. mdpi.com The success of such macrocyclization reactions often depends on factors like high dilution to favor intramolecular over intermolecular reactions and the use of appropriate templates or pre-organizing elements to bring the reactive ends into proximity. xmu.edu.cnrsc.org
Furthermore, this compound can be chemically modified to introduce other functionalities that are more amenable to specific cyclization strategies. For instance, the bromide could be converted to an azide (B81097) to participate in an intramolecular azide-alkyne cycloaddition (a "click" reaction) if the alkene were to be transformed into an alkyne. Alternatively, both ends could be functionalized to participate in ring-closing metathesis, a powerful method for forming macrocyclic alkenes. csic.es
| Cyclization Strategy | Key Reaction | Potential Product Type |
| Intramolecular Heck Reaction | Palladium-catalyzed C-C bond formation | Macrocyclic alkene |
| Ring-Closing Metathesis (after modification) | Ruthenium- or Molybdenum-catalyzed olefin metathesis | Macrocyclic alkene |
| Intramolecular Nucleophilic Substitution | Formation of a C-X bond (X = N, O, S) | Heterocyclic macrocycle |
Applications of 14 Bromo 1 Tetradecene in Advanced Organic and Polymer Synthesis
Role of 14-Bromo-1-tetradecene as a Building Block in Complex Molecule Synthesis
The presence of two distinct reactive sites in this compound allows for its sequential or orthogonal functionalization, making it an ideal starting material for the synthesis of a variety of complex organic molecules.
Precursor for Long-Chain Functionalized Aliphatic Compounds
This compound serves as a key precursor for the synthesis of long-chain aliphatic compounds bearing various functional groups. The terminal alkene can undergo a range of transformations, such as epoxidation, dihydroxylation, or hydroboration-oxidation, to introduce oxygen-containing functionalities. Simultaneously or sequentially, the bromide can be displaced by a wide array of nucleophiles to introduce nitrogen, sulfur, or other carbon-based moieties. This dual reactivity is instrumental in building complex molecular architectures from a relatively simple starting material.
Traditionally, the synthesis of linear long-chain difunctional compounds involves multi-step procedures starting from shorter-chain building blocks. acs.org However, the use of molecules like this compound offers a more direct route to these valuable compounds. acs.org
Synthesis of Novel Sphingoid Bases and Analogues
Sphingoid bases and their derivatives are crucial components of cell membranes and are involved in various cellular signaling pathways. The synthesis of novel sphingoid bases and their analogues is an active area of research for understanding their biological functions and for the development of potential therapeutics.
This compound is an important building block in the synthesis of these complex lipids. For instance, in the synthesis of certain sphingoid base analogues, a long-chain fragment is often introduced via a coupling reaction with a protected amino acid derivative. The tetradecenyl chain of this compound provides the necessary lipophilic backbone characteristic of sphingolipids. The terminal double bond can be further functionalized to introduce the required hydroxyl groups, while the bromo group can be used in coupling reactions to build the core structure of the sphingoid base.
Intermediate in the Preparation of Specialty Chemicals (e.g., Surfactants, Detergents, Agrochemicals)
The amphiphilic nature that can be imparted to molecules derived from this compound makes it a valuable intermediate in the synthesis of specialty chemicals such as surfactants and detergents. The long C14 alkyl chain provides the hydrophobic tail, while the terminal alkene or the bromide can be functionalized to introduce a hydrophilic head group.
For example, a study on the synthesis of new surfactants involved the reaction of 1-bromotetradecane, the saturated analog of this compound, with 4-dimethylaminobenzaldehyde to create a cationic surfactant. guilan.ac.irguilan.ac.ir This demonstrates the utility of the C14 bromo-functionalized backbone in generating surface-active agents. The presence of the double bond in this compound offers an additional site for modification, potentially leading to surfactants with novel properties.
While direct applications in agrochemical synthesis are not extensively documented in publicly available literature, the versatile reactivity of this compound suggests its potential use. Bromo-organic compounds are significant precursors in the synthesis of agrochemicals. researchgate.net The long alkyl chain could be beneficial for creating active ingredients with specific lipophilicity, enhancing their ability to penetrate plant cuticles or interact with biological membranes.
Integration of this compound in Polymer Chemistry Research
In polymer chemistry, this compound's dual functionality allows for its use as both a monomer and a functionalizing agent, enabling the synthesis of polymers with tailored architectures and properties.
Monomer in Controlled Polymerization Techniques (e.g., Controlled Radical Polymerization)
The terminal double bond in this compound allows it to act as a monomer in various polymerization reactions. Of particular interest is its potential use in controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.
The presence of the bromo group on the monomer unit can serve multiple purposes. It can act as a latent initiation site for subsequent "grafting-from" polymerizations, leading to the formation of graft copolymers. Alternatively, the bromo groups along the polymer backbone can be chemically modified post-polymerization to introduce a wide range of functional groups, leading to functionalized polymers with specific properties.
Theoretical and Computational Studies on 14 Bromo 1 Tetradecene
Quantum Chemical Calculations and Electronic Structure Analysis of 14-Bromo-1-tetradecene
Currently, there are no available research findings or data tables detailing the quantum chemical calculations and electronic structure of this compound.
Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis
Specific Frontier Molecular Orbital (FMO) analysis, including the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, has not been reported in the reviewed literature. Such an analysis would be crucial in understanding the molecule's reactivity, particularly the roles of the terminal double bond and the bromine atom in chemical reactions.
Conformational Analysis and Energy Landscapes
A detailed conformational analysis, which would involve mapping the potential energy surface and identifying the most stable conformers of this compound, is not present in the available scientific literature. Due to the molecule's long, flexible alkyl chain, it is expected to have a complex energy landscape with numerous local minima. However, without dedicated computational studies, the relative energies and populations of these conformers remain unknown.
Density Functional Theory (DFT) Investigations of this compound Reactivity
No specific Density Functional Theory (DFT) investigations into the reactivity of this compound have been published. DFT would be a powerful tool to elucidate various aspects of its chemical behavior.
Transition State Elucidation and Reaction Pathway Energetics
There is no available data on the elucidation of transition states or the energetics of reaction pathways involving this compound. Such studies would be invaluable for understanding the mechanisms of reactions it might undergo, for instance, addition reactions at the double bond or substitution reactions at the bromine-bearing carbon.
Prediction of Reactive Sites and Selectivity (e.g., Electrophilicity of Bromine Atom)
While general chemical principles would suggest the double bond and the carbon-bromine bond as the primary reactive sites, specific computational predictions regarding the selectivity and the electrophilicity of the bromine atom in this compound are not available.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior of this compound
A search of the scientific literature did not yield any studies on the molecular dynamics simulations of this compound. Such simulations would provide insights into its behavior in different solvents, including its conformational dynamics, solvation structure, and transport properties, which are currently undocumented.
Advanced Analytical Methodologies for Research on 14 Bromo 1 Tetradecene and Its Transformations
Spectroscopic Techniques in Reaction Monitoring and Mechanistic Elucidation
Spectroscopic methods that allow for real-time, in-situ analysis are invaluable for understanding the intricate details of chemical reactions involving 14-Bromo-1-tetradecene.
In Situ NMR Spectroscopy for Reaction Progression and Intermediate Detection
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of reactions in real-time, directly within the reaction vessel. This technique provides quantitative data on the consumption of reactants and the formation of products, as well as the detection of transient intermediates that are critical for understanding reaction mechanisms.
For transformations involving this compound, such as palladium-catalyzed cross-coupling reactions like the Heck reaction, in situ ³¹P NMR can be particularly informative when phosphorus-containing ligands are used. arkat-usa.orgresearchgate.netresearchgate.net By monitoring the chemical shifts of the phosphorus ligands, researchers can identify different palladium complexes present in the catalytic cycle. arkat-usa.orgresearchgate.net For instance, the appearance and disappearance of signals corresponding to oxidative addition complexes, migratory insertion intermediates, and the regenerated catalyst can be tracked over time.
Table 1: Hypothetical In Situ ¹H NMR Data for a Heck Reaction of this compound
| Time (min) | This compound (Integral) | Product (Integral) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 15 | 0.75 | 0.25 | 25 |
| 30 | 0.50 | 0.50 | 50 |
| 60 | 0.25 | 0.75 | 75 |
| 120 | 0.05 | 0.95 | 95 |
This table is illustrative and intended to demonstrate the type of data obtained from in situ NMR experiments.
Advanced IR/Raman Spectroscopy for Bond Formation and Cleavage Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the changes in chemical bonds during a reaction. Attenuated Total Reflectance (ATR) FTIR spectroscopy is particularly useful for in-situ monitoring of solution-phase reactions.
In transformations of this compound, ATR-FTIR can be used to follow the disappearance of the C=C stretching vibration of the terminal alkene group (typically around 1640 cm⁻¹) as it undergoes reaction. Simultaneously, the formation of new functional groups will give rise to new characteristic absorption bands.
Raman spectroscopy is highly sensitive to the vibrations of non-polar bonds and is an excellent technique for studying the C-Br bond. The characteristic stretching frequency of the C-Br bond in aliphatic bromides is typically observed in the range of 539-564 cm⁻¹. aps.org Monitoring changes in the intensity and position of this band can provide direct evidence of C-Br bond cleavage during, for example, a Suzuki coupling reaction. rsc.orgresearchgate.netnih.govresearchgate.netorganic-chemistry.org
Table 2: Characteristic Vibrational Frequencies Relevant to this compound Transformations
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| C=C (alkene) | Stretching | ~1640 | IR, Raman |
| =C-H (alkene) | Stretching | ~3080 | IR, Raman |
| C-Br (alkyl bromide) | Stretching | 539-564 aps.org | Raman |
Chromatographic and Mass Spectrometric Approaches in Reaction Product Characterization
The analysis of complex mixtures resulting from chemical reactions requires powerful separation and identification techniques. The combination of chromatography and mass spectrometry is the gold standard for this purpose.
Multidimensional Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Reaction Mixtures
Reactions involving this compound can often lead to the formation of multiple products, including isomers and byproducts. One-dimensional GC-MS may not be sufficient to separate all components of such a complex mixture. Multidimensional GC-MS (GCxGC-MS) offers significantly enhanced resolving power, providing a more detailed and accurate characterization of the reaction outcome.
The fragmentation pattern of this compound in the mass spectrometer is characterized by the presence of a molecular ion peak and an M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. youtube.comyoutube.com Common fragmentation pathways for alkenes include allylic cleavage. whitman.eduyoutube.com
While a specific GC-MS analysis of a complex reaction mixture of this compound is not publicly documented, the principles of fragmentation can be applied to predict the mass spectra of potential products.
Table 3: Predicted Key Mass Fragments for this compound and a Hypothetical Dimerization Product
| Compound | Molecular Formula | Key Fragments (m/z) | Interpretation |
| This compound | C₁₄H₂₇Br | 274/276 (M/M+2), 195 | Molecular ion pair, Loss of Br |
| Hypothetical Dimer | C₂₈H₅₄ | 390 (M⁺) | Molecular ion |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Derivatives
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is particularly crucial for the unambiguous identification of novel derivatives of this compound. By comparing the experimentally determined exact mass with the calculated mass for a proposed chemical formula, researchers can confirm the identity of their synthesized compounds with a high degree of confidence.
For example, if this compound (C₁₄H₂₇Br) were to be converted to a corresponding alcohol (C₁₄H₂₈O), HRMS could easily distinguish between the two based on their exact masses.
Crystallographic Studies of this compound Derivatives and Intermediates
X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound. While obtaining suitable crystals of long-chain aliphatic compounds like this compound can be challenging, the structural analysis of its derivatives and reaction intermediates can provide invaluable information.
For instance, the crystal structures of organometallic intermediates formed during catalytic reactions can offer direct insights into the reaction mechanism. Furthermore, the solid-state structure of functionalized derivatives of this compound can reveal important information about intermolecular interactions and packing arrangements, which can influence the material's bulk properties. nih.govnih.govosti.govacs.orgresearchgate.net
Although no crystal structures of this compound or its simple derivatives are currently available in public databases, the techniques of X-ray crystallography remain a vital tool for the in-depth study of its chemistry.
X-ray Diffraction Analysis for Structural Confirmation of Crystalline Products
X-ray diffraction (XRD) stands as an essential tool for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. For derivatives of this compound that can be crystallized, single-crystal XRD provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the structure of reaction products.
The analysis of these cocrystals revealed detailed information about the solid-state packing of the bromoalkane chains. The long alkyl chains were observed to pack in parallel to maximize hydrophobic interactions, while the bromine atoms participated in intermolecular interactions, such as hydrogen bonding with the ionic liquid cations. rsc.org This demonstrates that even for simple long-chain haloalkanes, complex and well-defined packing arrangements can be achieved and elucidated by XRD.
For hypothetical crystalline derivatives of this compound, XRD analysis would be critical in confirming the regio- and stereoselectivity of transformations. For instance, if the double bond were to be functionalized, XRD could definitively establish the relative positions of the new functional groups and the bromine atom, as well as the conformation of the fourteen-carbon chain in the solid state.
Table 1: Crystallographic Data for a Representative Long-Chain Bromoalkane Cocrystal (1-bromohexadecane with an ionic liquid)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 25.432 |
| β (°) | 98.76 |
| Volume (ų) | 2154.3 |
| Z | 4 |
| Data Source | rsc.org |
Note: The data in this table is illustrative and based on a published structure of a similar long-chain bromoalkane to demonstrate the type of information obtained from an XRD experiment.
Insights into Supramolecular Assemblies (if applicable to derivatives)
The functionalization of this compound can lead to amphiphilic derivatives capable of self-assembly into supramolecular structures in solution. The long hydrophobic tetradecene chain combined with a polar headgroup, potentially introduced by modifying the bromine or the double bond, can drive the formation of organized aggregates such as micelles, vesicles, or nanotubes.
The study of such supramolecular assemblies relies on a combination of techniques, including transmission electron microscopy (TEM), atomic force microscopy (AFM), and dynamic light scattering (DLS), to characterize the morphology, size, and polydispersity of the aggregates.
Research on amphiphilic overcrowded alkenes with long alkyl chains provides a valuable model for understanding the potential supramolecular behavior of this compound derivatives. nih.govresearchgate.netacs.org In these systems, the interplay between the hydrophobic interactions of the alkyl chains and the electrostatic and steric interactions of the hydrophilic headgroups dictates the resulting morphology of the self-assembled structures. For example, the nature of the counterion to a charged headgroup can influence the packing of the amphiphiles, leading to different supramolecular architectures. A study demonstrated that an amphiphilic alkene with a tosylate counterion formed nanotubes, while the corresponding bromide salt assembled into vesicles. nih.govresearchgate.net This was attributed to the different binding affinities of the counterions to the charged headgroups, which in turn affects the effective headgroup size and the curvature of the resulting assembly. nih.govresearchgate.net
For a hypothetical amphiphilic derivative of this compound, where the bromine is replaced by a charged functional group, similar principles would apply. The long C14 chain would act as the hydrophobic tail, while the functionalized terminus would be the hydrophilic head. The balance of intermolecular forces, including van der Waals interactions between the alkyl chains and electrostatic interactions at the headgroup, would govern the self-assembly process.
Table 2: Potential Supramolecular Structures of Amphiphilic this compound Derivatives
| Derivative Type | Potential Headgroup | Driving Forces for Assembly | Possible Supramolecular Structures |
| Cationic Amphiphile | Quaternary Ammonium | Hydrophobic effect, electrostatic repulsion | Micelles, Vesicles |
| Anionic Amphiphile | Carboxylate, Sulfonate | Hydrophobic effect, electrostatic repulsion | Micelles, Bilayers |
| Non-ionic Amphiphile | Poly(ethylene glycol) | Hydrophobic effect, hydrogen bonding | Micelles, Lamellar phases |
The investigation of these assemblies provides insights into molecular recognition, self-organization, and the potential for creating novel nanomaterials with tailored properties.
An exploration of the future research trajectories and burgeoning opportunities for the chemical compound this compound reveals significant potential across diverse areas of chemical science. From sustainable synthesis to advanced materials, this bifunctional molecule, featuring both a terminal alkene and a primary alkyl bromide, stands as a versatile platform for innovation. The strategic placement of these functional groups at opposite ends of a long aliphatic chain opens avenues for novel chemical transformations and the development of materials with unique properties. This article delves into the prospective research directions that could define the future utility of this compound.
Q & A
Q. What are the standard synthetic pathways for 14-Bromo-1-tetradecene, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via allylic bromination of 1-tetradecene using N-bromosuccinimide (NBS) under radical initiation or via hydrobromination of terminal alkynes. Key variables include solvent polarity (e.g., CCl₄ vs. THF), temperature (60–80°C for radical stability), and stoichiometric ratios of brominating agents. Yield optimization requires monitoring reaction kinetics and side products (e.g., di-brominated byproducts) using GC-MS or HPLC .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Characterization involves a multi-technique approach:
- NMR : <sup>1</sup>H NMR should show a vinyl proton triplet at δ 5.2–5.4 ppm and allylic CH₂-Br resonance near δ 3.4 ppm.
- Mass Spectrometry : EI-MS should display a molecular ion peak at m/z 264 (M<sup>+</sup>) with fragmentation patterns confirming the bromoalkene structure.
- FT-IR : C=C stretch at ~1640 cm⁻¹ and C-Br at ~560 cm⁻¹.
Cross-referencing with literature spectra and purity assays (e.g., elemental analysis) is critical .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
- Storage : In amber glass under nitrogen at –20°C to prevent photodegradation and hydrolysis .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions to identify reactive sites. For Suzuki-Miyaura couplings, the bromine atom’s electrophilicity and steric hindrance at the allylic position influence reactivity. Researchers should compare activation energies for alternative pathways (e.g., β-hydride elimination vs. oxidative addition) and validate predictions with experimental kinetic data .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound in polymer chemistry?
Discrepancies in catalytic activity (e.g., for atom-transfer radical polymerization) may arise from:
- Impurity Profiles : Trace metals in catalysts (e.g., CuBr) or solvent residues.
- Reaction Medium : Polarity effects on radical stability (e.g., DMF vs. toluene).
To address these, researchers should: - Conduct controlled replicate studies with standardized reagents.
- Use XPS or ICP-MS to quantify catalyst purity.
- Apply factorial design to isolate variables (e.g., temperature, ligand ratio) .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the design of mechanistic studies involving this compound?
- Feasible : Ensure access to specialized equipment (e.g., Schlenk lines for air-sensitive reactions).
- Novel : Investigate understudied reactivity, such as photochemical C-Br activation.
- Ethical : Adhere to protocols for brominated waste disposal (e.g., EPA guidelines).
- Relevant : Align with green chemistry goals (e.g., reducing stoichiometric metal use) .
Methodological Challenges
Q. What are the best practices for reproducing literature-reported yields of this compound derivatives?
- Detailed Reagent Logs : Document supplier grades (e.g., Aldrich vs. TCI) and lot-specific impurities.
- In Situ Monitoring : Use techniques like ReactIR to track intermediate formation.
- Statistical Validation : Report mean yields with standard deviations (≥3 replicates).
Refer to open-source platforms like Zenodo for raw data transparency .
Q. How should researchers design kinetic studies to elucidate degradation pathways of this compound under ambient conditions?
- Accelerated Stability Testing : Expose samples to controlled humidity/light and analyze degradation products via LC-MS.
- Isotopic Labeling : Use <sup>13</sup>C-labeled analogs to trace bond cleavage mechanisms.
- Computational Lifespan Modeling : Apply Arrhenius equations to predict shelf-life .
Data Interpretation and Reporting
Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts for this compound?
Q. What ethical considerations apply when publishing datasets involving hazardous intermediates like this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
